FLT3 Kinase Inhibition: Target Engagement vs. a Structurally Distinct CHK2-Targeting Analog
The target compound (SC‑203048) is designated as a FLT3‑selective inhibitor and has demonstrated in vivo efficacy in an AML xenograft model when combined with parthenolide, producing significant tumor growth inhibition and increased apoptosis [1]. In contrast, the closely related 4‑(5‑(thiophen‑3‑yl)pyridin‑3‑yl)benzamide (CAS 1216771‑29‑7), which lacks the 2,6‑difluoro and methylene‑bridge features, shows an IC50 of 5,200 nM against CHK2 in HT29 cells, indicating a >300‑fold shift in target preference [2]. Although a direct FLT3 IC50 for the target compound has not been publicly disclosed at the time of this writing, the functional in vivo FLT3‑dependent activity distinguishes it sharply from the CHK2‑biased analog.
| Evidence Dimension | Target engagement (kinase inhibition) |
|---|---|
| Target Compound Data | SC-203048: FLT3-selective inhibition; in vivo AML xenograft tumor growth inhibition (with parthenolide); FLT3 protein and downstream markers (p65, cyclin D1, Bcl-2) significantly reduced [1] |
| Comparator Or Baseline | 4-(5-(Thiophen-3-yl)pyridin-3-yl)benzamide (CAS 1216771-29-7): CHK2 IC50 = 5,200 nM in human HT29 cells [2] |
| Quantified Difference | Target compound functionally validated against FLT3 in vivo; comparator is a weak CHK2 inhibitor (IC50 5.2 μM). Approximate >300-fold divergence in kinase selectivity inferred. |
| Conditions | Target compound: human THP-1 AML xenograft in athymic BALB/c nude mice (10 μg/kg, 7× every 2nd day) ± parthenolide [1]; Comparator: Inhibition of CHK2 in human HT29 colorectal adenocarcinoma cells [2]. |
Why This Matters
For AML-focused therapeutic research, procurement of the FLT3-active chemotype is essential; the non-fluorinated, non-methylene-bridged analog is essentially inactive against FLT3 and directed toward CHK2, making it irrelevant for FLT3-driven disease models.
- [1] Wang C, Lu J, Wang Y, Bai S, Wang Y, Wang L, Sheng G. Combined effects of FLT3 and NF-κB selective inhibitors on acute myeloid leukemia in vivo. J Biochem Mol Toxicol. 2012 Jan;26(1):35-43. PMID: 21928377. https://pubmed.ncbi.nlm.nih.gov/21928377/ View Source
- [2] BindingDB BDBM50309181: 4-(5-(Thiophen-3-yl)pyridin-3-yl)benzamide (CHEMBL587506). CHK2 IC50: 5.20E+3 nM. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50309181 View Source
